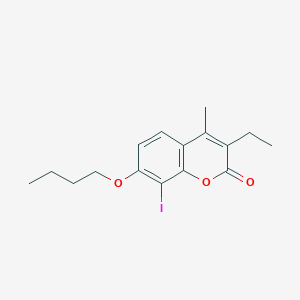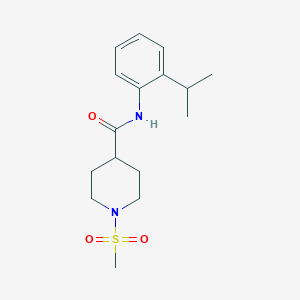
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It was first synthesized in 1992 by scientists at the University of Michigan. SNC80 is a potent and selective agonist for the delta-opioid receptor, which is one of the three types of opioid receptors found in the human body.
Mecanismo De Acción
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide results in the inhibition of neurotransmitter release, which leads to the analgesic and anxiolytic effects observed in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor compared to other opioids. However, one limitation of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for abuse and addiction, which may limit its use in human studies.
Direcciones Futuras
Future research on N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its potential therapeutic applications in humans. This includes its use in the treatment of acute and chronic pain, anxiety, depression, and drug addiction. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenylmagnesium bromide with 4-piperidone. This produces N-(2-isopropylphenyl)-4-piperidone, which is then reacted with methylsulfonyl chloride to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone. The final step involves the reaction of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone with ammonia to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)14-6-4-5-7-15(14)17-16(19)13-8-10-18(11-9-13)22(3,20)21/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYPXOBMUFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
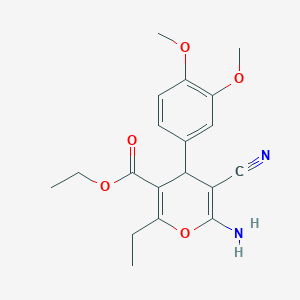
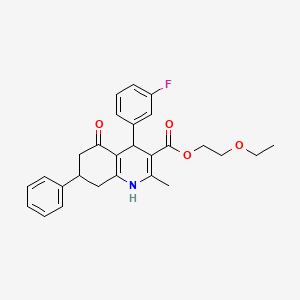
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)
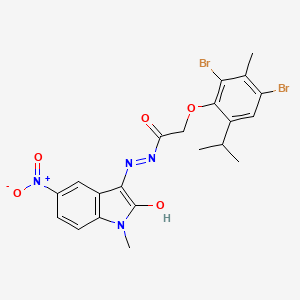

![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)
